REACTION_CXSMILES
|
N(C[CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH2:11][N:12]=[C:13]=[O:14])[CH2:6]1)=C=O.[N-:15]=[C:16]=[O:17].[N-]=[C:19]=O.O=C1CC(C)(C)CC(C)=C1>>[N:12]([CH2:11][CH:7]1[CH2:6][CH2:5][CH:10]([CH2:19][N:15]=[C:16]=[O:17])[CH2:9][CH2:8]1)=[C:13]=[O:14] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC1CC(CCC1)CN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[N-]=C=O.O=C1C=C(CC(C)(C)C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(=C=O)CC1CCC(CC1)CN=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |